![molecular formula C8H11ClO3 B056932 [1-(Chlorocarbonyl)cyclobutyl]methyl acetate CAS No. 114671-91-9](/img/structure/B56932.png)
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate, also known as CCl4MA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been studied for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been used as a reagent for the synthesis of various compounds, including β-lactams and α,β-unsaturated ketones. In materials science, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been studied for its potential as an anticancer agent and as a tool for drug delivery.
Mecanismo De Acción
The mechanism of action of [1-(Chlorocarbonyl)cyclobutyl]methyl acetate is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles, such as DNA and proteins. This can lead to DNA damage and protein modification, which can ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been shown to exhibit cytotoxic effects in various cancer cell lines, including breast cancer and lung cancer. It has also been shown to induce apoptosis and inhibit cell migration and invasion. In addition, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(Chlorocarbonyl)cyclobutyl]methyl acetate in lab experiments is its high reactivity, which allows for the synthesis of a wide range of compounds. However, this high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts and can make handling the compound hazardous.
Direcciones Futuras
There are several future directions for research on [1-(Chlorocarbonyl)cyclobutyl]methyl acetate. One area of interest is the development of new synthetic methods for [1-(Chlorocarbonyl)cyclobutyl]methyl acetate and its derivatives. Another area of interest is the exploration of its potential as an anticancer agent and drug delivery tool. Additionally, there is potential for the use of [1-(Chlorocarbonyl)cyclobutyl]methyl acetate in the synthesis of new materials with unique properties.
Propiedades
Número CAS |
114671-91-9 |
|---|---|
Nombre del producto |
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate |
Fórmula molecular |
C8H11ClO3 |
Peso molecular |
190.62 g/mol |
Nombre IUPAC |
(1-carbonochloridoylcyclobutyl)methyl acetate |
InChI |
InChI=1S/C8H11ClO3/c1-6(10)12-5-8(7(9)11)3-2-4-8/h2-5H2,1H3 |
Clave InChI |
ROOSNNZFQWHOSW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1(CCC1)C(=O)Cl |
SMILES canónico |
CC(=O)OCC1(CCC1)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

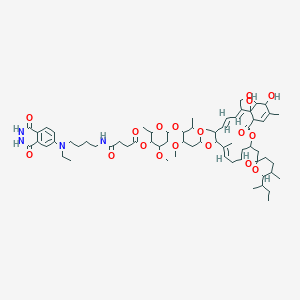
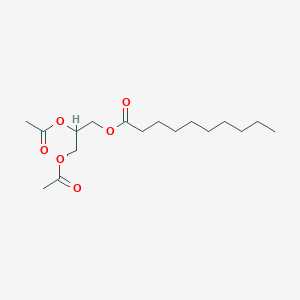
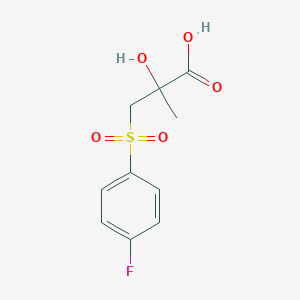
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
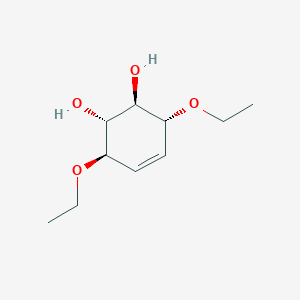
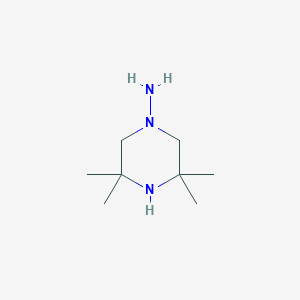
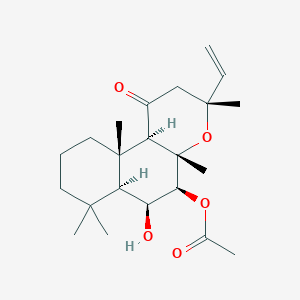
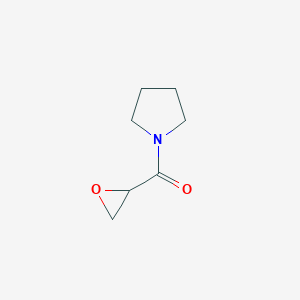
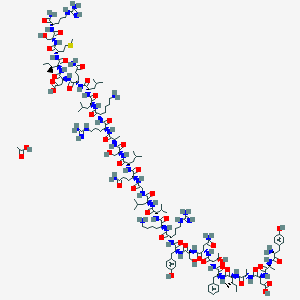
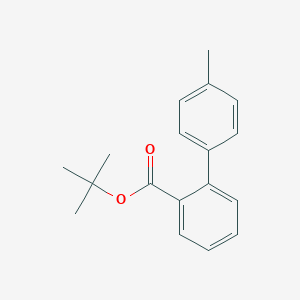
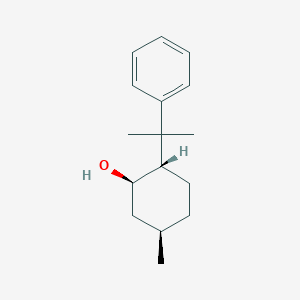
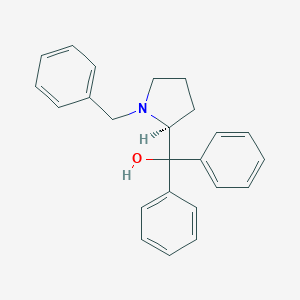
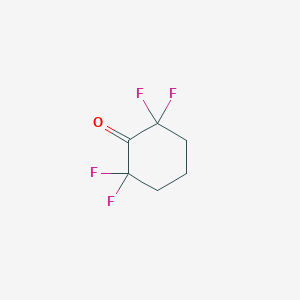
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)